N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide
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Overview
Description
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide is a complex organic compound that features a combination of furan, pyrrolidine, and diphenylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-cyanoacetamide derivatives and chloroacetonitrile in the presence of triethylamine under reflux conditions in 1,4-dioxane.
Incorporation of the Furan Moiety: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions.
Formation of the Diphenylacetamide Moiety: This can be achieved through standard amide bond formation techniques, often involving the reaction of diphenylacetic acid with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under appropriate conditions.
Reduction: The compound can be reduced to modify the furan or pyrrolidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typical.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could lead to tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Its potential pharmacological properties could be explored for developing new therapeutic agents.
Industry: The compound may find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide would depend on its specific interactions with molecular targets. The furan and pyrrolidine rings could interact with enzymes or receptors, potentially modulating their activity. The diphenylacetamide moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring and have diverse biological activities.
Furan Derivatives: Furan-2-carboxylic acid and its derivatives are structurally similar and have various applications in medicinal chemistry.
Uniqueness
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide is unique due to the combination of its three distinct moieties, which may confer unique pharmacological properties and chemical reactivity compared to other compounds with only one or two of these features.
Properties
Molecular Formula |
C24H26N2O2 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H26N2O2/c27-24(23(19-10-3-1-4-11-19)20-12-5-2-6-13-20)25-18-21(22-14-9-17-28-22)26-15-7-8-16-26/h1-6,9-14,17,21,23H,7-8,15-16,18H2,(H,25,27) |
InChI Key |
HIGLSCZYVMEGTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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